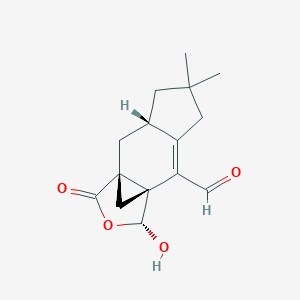
Hyphodontal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyphodontal is a natural product found in Hyphodontia with data available.
Scientific Research Applications
Antifungal Applications
Hyphodontal has been identified as a potent antifungal agent. Research indicates that it effectively inhibits the growth of several yeast species, making it a candidate for treating fungal infections. Its mechanism involves disrupting fungal cell function, which could be particularly beneficial in clinical settings where resistant strains are prevalent.
- Case Study: Antifungal Efficacy
- In a study conducted by researchers, this compound demonstrated significant antifungal activity against various Candida species. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antifungals, indicating its potential as a new treatment option for resistant fungal infections .
Inhibition of Reverse Transcriptases
This compound has also been characterized as a non-competitive inhibitor of reverse transcriptases, notably those from avian myeloblastosis virus and Moloney murine leukemia virus. This property positions it as a valuable compound in virology and therapeutic development.
- Mechanism of Action
Potential Therapeutic Uses
Given its dual role as an antifungal and an inhibitor of reverse transcriptases, this compound presents opportunities for therapeutic applications beyond traditional antifungal treatments.
- Research Insights
Data Table: Summary of Applications
Properties
CAS No. |
159736-40-0 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1S,7S,9S,12R)-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]tridec-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C15H18O4/c1-13(2)3-8-4-14-7-15(14,12(18)19-11(14)17)10(6-16)9(8)5-13/h6,8,12,18H,3-5,7H2,1-2H3/t8-,12+,14+,15+/m0/s1 |
InChI Key |
ALQBGFIXBVZYPH-AZEZGGBOSA-N |
SMILES |
CC1(CC2CC34CC3(C(OC4=O)O)C(=C2C1)C=O)C |
Isomeric SMILES |
CC1(C[C@H]2C[C@]34C[C@]3([C@@H](OC4=O)O)C(=C2C1)C=O)C |
Canonical SMILES |
CC1(CC2CC34CC3(C(OC4=O)O)C(=C2C1)C=O)C |
Synonyms |
Hyphodontal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















